molecular formula C15H13N5O2S2 B11372352 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11372352
M. Wt: 359.4 g/mol
InChI Key: SSNPIIBIITXOEB-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves multiple steps. One common method starts with the reaction of 1-phenyl-1,4-dihydropyridazine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiadiazoles .

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to the death of cancer cells . Additionally, the ethylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can be compared with other thiadiazole derivatives, such as:

    N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C15H13N5O2S2

Molecular Weight

359.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C15H13N5O2S2/c1-2-23-15-18-17-14(24-15)16-13(22)12-11(21)8-9-20(19-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,17,22)

InChI Key

SSNPIIBIITXOEB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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